molecular formula C18H15N5O B14943145 3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B14943145
M. Wt: 317.3 g/mol
InChI Key: BHRBEXROVFSTQL-UHFFFAOYSA-N
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Description

3,5-Dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the reaction of N4-benzyl-6-chloropyrimidine-4,5-diamine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, the compound binds to the active site of the enzyme, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit USP28 makes it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

3,5-dibenzyl-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C18H15N5O/c24-18-16-17(19-15(20-18)11-13-7-3-1-4-8-13)23(22-21-16)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,20,24)

InChI Key

BHRBEXROVFSTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(C(=O)N2)N=NN3CC4=CC=CC=C4

Origin of Product

United States

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